6-(4-morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-(4-morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H19N3O5 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13247072 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
6-(4-Morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, a naphthalimide derivative, is involved in various chemical synthesis and reactivity studies, highlighting its utility in creating complex molecular structures. For instance, the reaction of naphthalic anhydride with different reagents demonstrates the compound's versatility in forming gel materials and its application in understanding solvation effects on reaction paths (Singh & Baruah, 2008).
Targeted Cancer Therapies
Research shows that specific naphthalimide analogues, such as NAP-6, exhibit potent and selective targeting of breast cancer cells. These effects are mediated through the aryl hydrocarbon receptor (AHR) pathway, inducing significant DNA damage and cell death in triple-negative breast cancer cell lines, showcasing the compound's potential in cancer treatment (Gilbert et al., 2020).
Photophysical Properties and Sensor Applications
The photophysical properties of naphthalimide derivatives have been extensively studied, with findings suggesting applications as sensors. A novel derivative was synthesized and characterized, revealing its potential as a sensor for protons and various metal ions, further supported by computational studies (Staneva et al., 2020). Another study utilized a naphthalimide-phosphazene combination to explore fluorescence properties, demonstrating potential in solid-state fluorescence applications (Ün et al., 2017).
Antiviral Properties
Naphthalimide derivatives have shown antiviral properties against a range of viruses, including herpes simplex and vaccinia viruses, indicating their potential in developing new antiviral therapies (GARCIA-GANCEDO et al., 1979).
OLED and Lighting Applications
1,8-Naphthalimide derivatives have been synthesized for applications in organic light-emitting diodes (OLEDs), demonstrating their utility in creating standard-red light-emitting materials for electronic displays and lighting technologies (Luo et al., 2015).
Properties
IUPAC Name |
6-morpholin-4-yl-2-naphthalen-1-yl-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c30-25-19-9-4-8-18-23(19)20(15-22(29(32)33)24(18)27-11-13-34-14-12-27)26(31)28(25)21-10-3-6-16-5-1-2-7-17(16)21/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPPGDBNEYXTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)C5=CC=CC6=CC=CC=C65)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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